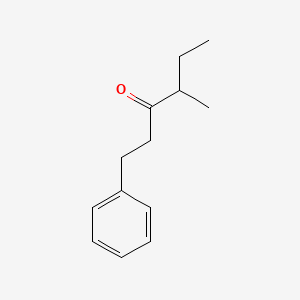

4-Methyl-1-phenylhexan-3-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18O |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

4-methyl-1-phenylhexan-3-one |

InChI |

InChI=1S/C13H18O/c1-3-11(2)13(14)10-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 |

InChI Key |

DMYQWNWRWCENIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Nomenclature and Advanced Structural Characterization of 4 Methyl 1 Phenylhexan 3 One

Systematic IUPAC Nomenclature of 4-Methyl-1-phenylhexan-3-one

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound . This name is derived from a step-by-step analysis of its molecular structure:

Identification of the Parent Chain : The longest continuous carbon chain containing the principal functional group (the ketone) is a hexane (B92381) chain, consisting of six carbon atoms.

Identification of the Principal Functional Group : A ketone group (a carbonyl group, C=O, within the carbon chain) is present. Its position is designated by the lowest possible number, which in this case is at the third carbon atom, hence "hexan-3-one".

Identification of Substituents :

A methyl group (-CH₃) is attached to the fourth carbon atom of the hexane chain, leading to the prefix "4-methyl".

A phenyl group (-C₆H₅) is attached to the first carbon atom, denoted as "1-phenyl".

Assembly of the Full Name : The substituents are listed alphabetically (methyl before phenyl) and prefixed to the parent chain's name, resulting in the complete IUPAC name: this compound.

Analysis of Key Structural Motifs and Functional Groups within this compound

The structure of this compound incorporates several important chemical entities that define its reactivity and properties.

| Structural Motif/Functional Group | Description |

| Ketone | The carbonyl group (C=O) at the C3 position is the principal functional group, classifying the molecule as a ketone. This group is polar and can act as a hydrogen bond acceptor. |

| Phenyl Group | A benzene (B151609) ring attached as a substituent at the C1 position. This aromatic ring is largely nonpolar and can participate in aromatic substitution reactions. |

| Alkyl Chain | The core structure is a six-carbon hexane chain. A methyl group branch is present at the C4 position. |

Stereochemical Considerations for this compound: Chirality and Potential Diastereomerism

The spatial arrangement of atoms in this compound gives rise to stereoisomerism.

Identification of Chiral Centers and Their Absolute Configurations

A chiral center is a carbon atom attached to four different groups. In this compound, the carbon atom at position 4 (C4) is a chiral center.

C4 is bonded to:

A hydrogen atom (H)

A methyl group (-CH₃)

An ethyl group (-CH₂CH₃)

A -CH(CH₃)C(=O)CH₂CH₂C₆H₅ group

The presence of this single chiral center means that the molecule is chiral and can exist as a pair of enantiomers. The absolute configuration at this center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules.

Stereoisomerism and Enantiomeric/Diastereomeric Relationships

Due to the single chiral center at C4, this compound exists as two stereoisomers, which are enantiomers of each other:

(R)-4-Methyl-1-phenylhexan-3-one

(S)-4-Methyl-1-phenylhexan-3-one

These two molecules are non-superimposable mirror images. A mixture containing equal amounts of both enantiomers is known as a racemic mixture.

It is important to note that while this compound itself only has one chiral center, related synthesized compounds can have more. For instance, the synthesis of 2-hydroxy-4-methyl-1-phenylhexan-3-one introduces a second chiral center at the C2 position. This results in the potential for four stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). d-nb.inforesearchgate.netresearchgate.net In such cases, pairs like (2R,4R) and (2S,4S) are enantiomers, while pairs like (2R,4R) and (2R,4S) are diastereomers. Diastereomers are stereoisomers that are not mirror images of each other.

Advanced Synthetic Methodologies for 4 Methyl 1 Phenylhexan 3 One and Its Analogues

Retrosynthetic Analysis of the 4-Methyl-1-phenylhexan-3-one Skeleton

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, two primary disconnections are considered at the carbon-carbon bonds alpha (α) to the carbonyl group.

Disconnection (a): Cleavage of the bond between the carbonyl carbon and the phenethyl group suggests a Friedel-Crafts acylation or a related coupling reaction. This pathway identifies an acyl halide, such as 4-methylhexanoyl chloride, and benzene (B151609) (or a benzene equivalent) as the primary synthons.

Disconnection (b): Cleavage of the bond between the carbonyl carbon and the sec-butyl group points towards a nucleophilic addition of a sec-butyl organometallic reagent to a 3-phenylpropanal (B7769412) or a 3-phenylpropionic acid derivative. This approach highlights the use of powerful nucleophiles like Grignard or organolithium reagents.

These two distinct retrosynthetic pathways form the basis for the classical and many modern synthetic methods discussed below.

Figure 1: Key retrosynthetic disconnections for the this compound backbone.

Classical Synthetic Approaches to this compound

Traditional methods for ketone synthesis have long relied on the reactivity of organometallic reagents and electrophilic aromatic substitution, which remain fundamental in organic synthesis.

Friedel-Crafts Acylation: This cornerstone of C-C bond formation involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgsigmaaldrich.com The reaction proceeds via an electrophilic acylium ion that attacks the aromatic ring. sigmaaldrich.comlibretexts.org For the synthesis of this compound, a potential route is the Friedel-Crafts acylation of benzene with 4-methylhexanoyl chloride. However, a significant limitation of Friedel-Crafts alkylation and acylation is the potential for carbocation rearrangement, which can lead to a mixture of isomeric products. sigmaaldrich.com

Grignard Reactions: Grignard reagents (organomagnesium halides) are powerful nucleophiles widely used for constructing carbon skeletons. wikipedia.org A conventional approach to synthesizing this compound would involve the addition of a sec-butylmagnesium halide to 3-phenylpropanal. This reaction forms a secondary alcohol intermediate, which must then be oxidized to the target ketone. organic-chemistry.orgacs.org Common oxidizing agents for this transformation include chromic acid (Jones reagent) or milder reagents like pyridinium (B92312) chlorochromate (PCC).

Alternatively, the reaction of a Grignard reagent with an ester can produce a ketone. chemistrysteps.com However, this method is often complicated by the fact that the resulting ketone is typically more reactive than the starting ester, leading to a second addition of the Grignard reagent to form a tertiary alcohol. chemistrysteps.commasterorganicchemistry.com To circumvent this, more controlled acylating agents, such as Weinreb amides, are often employed to stop the reaction at the ketone stage. commonorganicchemistry.com

Modern Catalytic Syntheses of this compound and its Derivatives

Recent advancements in catalysis have provided milder and more selective methods for the synthesis of complex ketones, overcoming many of the limitations associated with classical approaches.

A significant modern development is the use of dual catalytic systems that merge photoredox and transition metal catalysis. princeton.edu Amani and Molander reported a synergistic photoredox/nickel coupling method for the synthesis of unsymmetrical dialkyl ketones, including this compound. This reaction couples acyl chlorides with potassium alkyltrifluoroborates under mild conditions. researchgate.net

The synthesis of this compound was achieved by reacting 3-phenylpropionyl chloride with potassium sec-butyltrifluoroborate. The reaction is facilitated by a dual catalytic system comprising a nickel catalyst and an iridium-based photoredox catalyst, which is activated by visible light. This approach avoids the use of highly reactive and often unstable organometallic reagents. The reaction demonstrated good yield and functional group tolerance.

Table 1: Photoredox/Nickel-Catalyzed Synthesis of this compound Data sourced from Amani, J.; Molander, G. A. (2017).

| Acyl Source | Alkyl Source | Catalyst System | Conditions | Yield |

|---|---|---|---|---|

| 3-Phenylpropionyl chloride | Potassium sec-butyltrifluoroborate | NiCl₂·glyme / Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Visible Light, Room Temp. | 77% |

Organolithium reagents offer an alternative to Grignard reagents and are often more reactive. Research into insect pheromones has led to the synthesis of hydroxylated analogues of this compound. Specifically, 2-hydroxy-4-methyl-1-phenylhexan-3-one, a pheromone component of the velvet longhorned beetle, was synthesized using sec-butyllithium (B1581126) (sec-BuLi). d-nb.inforesearchgate.net

In this synthesis, DL-phenyllactic acid was treated directly with 3.5 equivalents of sec-BuLi in diethyl ether (Et₂O) at -78 °C. d-nb.info This one-step method provided the desired α-hydroxy ketone in a 44% yield as a mixture of four stereoisomers. researchgate.net The study highlighted that the choice of solvent and temperature was critical for the success of the reaction. d-nb.info This method demonstrates the utility of organolithium reagents in creating functionalized ketone structures from readily available carboxylic acid precursors. d-nb.inforesearchgate.net

Table 2: Organolithium-Mediated Synthesis of a this compound Analogue Data sourced from Ray, A. M. et al. (2019).

| Target Compound | Precursor | Reagent | Key Conditions | Yield |

|---|---|---|---|---|

| 2-Hydroxy-4-methyl-1-phenylhexan-3-one | DL-Phenyllactic acid | sec-Butyllithium | Et₂O, -78 °C to RT | 44% |

Controlling chemo- and regioselectivity is a central theme in modern organic synthesis. nih.govrsc.org For a molecule like this compound, such strategies could be employed by starting with an α,β-unsaturated precursor, such as 4-methyl-1-phenylhex-1-en-3-one. The selective reduction of the carbon-carbon double bond while leaving the carbonyl group intact is a classic example of chemoselective functionalization.

Palladium-catalyzed conjugate reduction is a powerful method for achieving this transformation. scilit.comorganic-chemistry.orgresearchgate.net Using a system composed of a palladium catalyst and a hydride source, such as a hydridosilane, allows for the selective 1,4-reduction of the enone system to furnish the saturated ketone. capes.gov.br This approach offers high chemoselectivity, ensuring that other potentially reducible functional groups within the molecule are not affected. Such strategies provide a robust and predictable way to access specific ketone architectures.

Organometallic Reagent-Mediated Syntheses (e.g., Sec-BuLi with Phenyllactic Acid Precursors)

Asymmetric and Stereoselective Synthesis of this compound and its Stereoisomers

The generation of specific stereoisomers of this compound and its analogues is a critical aspect of modern organic synthesis, particularly when these molecules are intended for applications where stereochemistry dictates biological activity or material properties. Asymmetric synthesis provides pathways to create chiral molecules from achiral or racemic precursors, producing stereoisomeric products in unequal amounts. wikipedia.org This section details advanced methodologies that afford precise control over the stereochemical outcome during the synthesis of chiral ketones like this compound.

Chiral Auxiliaries and Reagents in Stereocontrolled Construction

One of the most established strategies for asymmetric synthesis involves the use of chiral auxiliaries. tcichemicals.com This method entails the temporary incorporation of a chiral molecule into the substrate, which directs the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A prominent example is the use of pseudoephedrine as a chiral auxiliary for the asymmetric alkylation of amides, a methodology developed by Myers. In this approach, a carboxylic acid is first converted to a pseudoephedrine amide. Deprotonation of this amide with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate, which is stabilized by chelation to the lithium cation. Subsequent alkylation of this enolate occurs with high diastereoselectivity due to the steric hindrance imposed by the auxiliary, which directs the incoming electrophile to a specific face of the enolate. The auxiliary can then be cleaved to yield the chiral carboxylic acid, which can be further converted to the target ketone, for instance, via a Weinreb ketone synthesis. This method allows for the stereocontrolled construction of quaternary carbon centers with high diastereoselectivity.

Another widely used class of chiral auxiliaries is the camphor-derived sultams, particularly Oppolzer's camphor (B46023) sultam. N-acyloxazolidinones and related compounds derived from amino acids are also effective, as demonstrated in the Evans aldol (B89426) reaction, which can introduce two new asymmetric carbons with predictable stereochemistry. tcichemicals.com For the synthesis of β-substituted chiral ketones, N-alkanoylcamphorsultams can be employed. sci-hub.se The chiral auxiliary is first acylated, and the resulting intermediate is then reacted with a Grignard reagent. The bulky sultam auxiliary effectively shields one face of the carbonyl group, directing the nucleophilic attack of the Grignard reagent to the opposite face, thus affording the product with high enantioselectivity. sci-hub.se This method provides a catalyst-free and direct procedure for synthesizing valuable chiral ketones. sci-hub.se

The table below summarizes representative results using chiral auxiliaries for the synthesis of chiral ketones.

| Chiral Auxiliary/Reagent | Substrate Type | Reaction Type | Diastereomeric/Enantiomeric Excess | Yield | Reference |

| Pseudoephedrine | α-Substituted Amide | Alkylation | 5.4 – ≥19:1 dr | 78–99% | |

| N-Alkanoylcamphorsultam | N-Acanoylcamphorsultam | Grignard Addition | 78-100% ee | 38-64% | sci-hub.se |

| Phenylalanine-derived N-amino cyclic carbamate (B1207046) (ACC) | Ketone Hydrazone | α-Alkylation | High diastereoselectivity | Excellent | researchgate.net |

Enantioselective Catalysis in the Formation of Chiral Phenones

Enantioselective catalysis is a powerful tool for synthesizing chiral compounds, offering the advantage of using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. wikipedia.org This approach encompasses metal-based catalysis, organocatalysis, and biocatalysis.

For the formation of chiral phenones, transition-metal redox catalysis is particularly relevant. nih.gov Rhodium-catalyzed asymmetric 1,4-addition of organoboron nucleophiles to α,β-unsaturated ketones (Michael acceptors) is a well-established method for creating chiral ketones. mdpi.com For example, the enantioselective transformation of (E)-5-methylhex-3-en-2-one, a close structural analogue of a precursor to this compound, can be achieved using a rhodium catalyst paired with a chiral diene or bisphosphine ligand. The choice of ligand chirality (e.g., (R)- or (S)-BINAP) dictates which face of the Michael acceptor is attacked by the phenylboronic acid, thereby determining the absolute configuration of the resulting stereocenter in the product, 5-methyl-4-phenylhexan-2-one. mdpi.com

Organocatalysis, which uses small, chiral organic molecules as catalysts, has also emerged as a major branch of asymmetric catalysis. au.dk For instance, the asymmetric Michael addition of a nucleophile to an enone can be catalyzed by a chiral secondary amine (like a diarylprolinol silyl (B83357) ether), which proceeds via the formation of a chiral enamine intermediate. This strategy has been successfully applied to the synthesis of complex chiral molecules, including stereopure cyclohexanone (B45756) derivatives. mdpi.com

The following table presents examples of enantioselective catalytic methods applicable to the formation of chiral phenones and related ketones.

| Catalyst System | Substrate | Reaction Type | Enantiomeric Excess (ee) | Yield | Reference |

| Rhodium / Chiral Bisphosphine Ligand | (E)-5-methylhex-3-en-2-one | 1,4-Addition of Phenylboronic Acid | High ee (ligand-dependent) | N/A | mdpi.com |

| BINOL / ZnEt₂ / Ti(OiPr)₄ | Aldehyde + Alkyne | Alkynylzinc Addition | 91-99% ee | High | acs.org |

| (S)-H₈BINOL-amine / Diaryl Zinc | Aldehyde | Arylzinc Addition | 92->99% ee | High | acs.org |

| Chiral Organocatalyst (Diarylprolinol deriv.) | Dicarbonyl Compound + Enone | Michael Addition | 99:1 er | N/A | mdpi.com |

Diastereoselective Routes to Substituted Hexan-3-ones

Many synthetic targets possess multiple stereocenters, necessitating diastereoselective reactions that can control the relative stereochemistry of these centers. Diastereoselective routes to substituted hexan-3-ones often rely on substrate control, where existing stereocenters in the molecule influence the stereochemical outcome of subsequent transformations.

A powerful strategy for creating highly substituted cyclic ketones with excellent diastereoselectivity is the cascade Michael reaction. beilstein-journals.orgresearchgate.net For example, the reaction between curcumins and arylidenemalonates, catalyzed by a phase transfer catalyst, proceeds via a cascade inter- and intramolecular double Michael addition to form highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.orgresearchgate.net Although this example yields a cyclic structure, the underlying principles of controlling the stereochemical approach of a nucleophile to an acceptor are fundamental to diastereoselective synthesis and can be applied to acyclic systems.

For acyclic systems, diastereoselective reductive amination is a useful method for preparing substituted amino diols, which can be precursors to amino ketones. scielo.br For instance, 2-oxo-1,3-propanediols can undergo diastereoselective reductive amination to yield anti-2-amino-1,3-propanediols. The stereochemical outcome is controlled by the existing stereocenters in the propanediol (B1597323) backbone. scielo.br

Another advanced method involves the highly diastereoselective hydrogenation of enantioenriched E-ketene heterodimers. Using a simple Pd/C catalyst, this reaction provides access to dipropionate derivatives, which are structurally related to substituted hexanones, bearing up to three stereogenic centers with high diastereomeric ratios (up to 49:1). nih.gov Such methods, which create multiple C-C bonds or stereocenters in a single, highly controlled step, represent the state of the art in stereoselective synthesis.

The table below highlights methodologies that achieve high diastereoselectivity in the synthesis of substituted ketones and related structures.

| Method | Substrate Type | Product Type | Diastereomeric Ratio (dr) | Yield | Reference |

| Cascade Double Michael Addition | Curcumins + Arylidenemalonates | Substituted Cyclohexanones | Complete Diastereoselectivity | Moderate to Excellent | beilstein-journals.orgresearchgate.net |

| Catalytic Hydrogenation | E-Ketene Heterodimer β-lactones | syn,anti-β-lactones | up to 49:1 | High | nih.gov |

| Reductive Amination | 2-oxo-1,3-propanediols | anti-2-amino-1,3-propanediols | Single Diastereomer Observed | Moderate | scielo.br |

| Nucleophilic Addition to Sulfinyl Imines | N-tert-Butanesulfinyl Aldimines | δ-Amino Ketones | up to 3:1 | Moderate | scispace.com |

Chemical Reactivity and Transformations of 4 Methyl 1 Phenylhexan 3 One

Reactions at the Ketone Functionality

The carbonyl group is a primary site of reactivity in 4-Methyl-1-phenylhexan-3-one, susceptible to a range of transformations including nucleophilic additions, redox reactions, and reactions involving the adjacent acidic protons.

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group in this compound is a key target for nucleophiles. This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol.

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents, to the ketone provides a powerful method for forming new carbon-carbon bonds. pressbooks.pubmnstate.edu For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would be expected to yield a tertiary alcohol. The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon. pressbooks.pub

Wittig Reaction: The Wittig reaction offers a pathway to convert the carbonyl group into a carbon-carbon double bond, thus forming an alkene. wikipedia.orgmasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide, which attacks the ketone. masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com The specific alkene formed would depend on the structure of the ylide used.

Carbonyl Reductions and Oxidations

The oxidation state of the carbonyl carbon can be altered through reduction and oxidation reactions.

Reduction: The ketone functionality of this compound can be reduced to a secondary alcohol, 4-Methyl-1-phenylhexan-3-ol. This is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent that selectively reduces aldehydes and ketones. youtube.com The reaction with NaBH₄ would involve the transfer of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can also be employed to reduce the ketone.

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions, such as with strong oxidizing agents and heat, cleavage of a carbon-carbon bond adjacent to the carbonyl group can occur. More relevant to the synthesis of the title compound is the oxidation of the corresponding secondary alcohol, 4-Methyl-1-phenylhexan-3-ol, which would yield this compound. Common oxidizing agents for this transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or chromium trioxide (CrO₃).

Enolization and Enolate Chemistry

The presence of α-hydrogens (protons on the carbons adjacent to the carbonyl group) in this compound allows for the formation of enolates. masterorganicchemistry.com The protons at the C2 and C4 positions are acidic and can be removed by a base.

Enolate Formation: Treatment with a suitable base will lead to the formation of an enolate. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is effective for the complete formation of the enolate. libretexts.org Due to the asymmetry of the ketone, two different enolates can potentially be formed: the kinetic enolate (at the less substituted C2 position) and the thermodynamic enolate (at the more substituted C4 position).

Alkylation: Once formed, the nucleophilic enolate can react with electrophiles, such as alkyl halides, in an SN2 reaction. libretexts.orglibretexts.org This results in the formation of a new carbon-carbon bond at the α-position. The choice of reaction conditions can influence which enolate is formed and subsequently alkylated. libretexts.org

Aldol (B89426) Condensation: The enolate of this compound can also act as a nucleophile in reactions with other carbonyl compounds, including itself (a self-aldol condensation) or a different aldehyde or ketone (a crossed-aldol condensation). magritek.com This reaction forms a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone. magritek.com

Reactions Involving the Phenyl Moiety

The phenyl group in this compound is an aromatic ring that can undergo reactions typical of arenes.

Aromatic Substitution Reactions

The benzene (B151609) ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. vaia.comencyclopedia.pub The alkyl chain attached to the ring is an activating group, directing incoming electrophiles to the ortho and para positions.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group (-NO₂) onto the phenyl ring, primarily at the ortho and para positions.

Halogenation: The introduction of a halogen (e.g., Br or Cl) can be achieved using a halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. This would also result in substitution at the ortho and para positions.

Friedel-Crafts Reactions: The phenyl ring can undergo Friedel-Crafts alkylation or acylation. libretexts.orgchemguide.co.uk For example, reacting it with an acyl chloride in the presence of a Lewis acid would introduce an acyl group onto the ring. chemguide.co.uk

Hydrogenation of the Aromatic Ring

Under more vigorous conditions than those required for the reduction of the ketone, the aromatic phenyl ring can be hydrogenated to a cyclohexyl ring. encyclopedia.pub This typically requires high pressure of hydrogen gas and a catalyst such as rhodium, ruthenium, or platinum. encyclopedia.pub This transformation converts the aromatic part of the molecule into a saturated cyclic system. A Birch reduction could also be employed to partially reduce the aromatic ring.

| Reaction Type | Reagents and Conditions | Expected Product(s) |

| Nucleophilic Addition | ||

| Grignard Reaction | 1. CH₃MgBr, Et₂O 2. H₃O⁺ | 3,4-Dimethyl-1-phenylhexan-3-ol |

| Wittig Reaction | Ph₃P=CH₂, THF | 4-Methyl-1-phenyl-3-methylenehexane |

| Carbonyl Redox | ||

| Reduction | NaBH₄, CH₃OH | 4-Methyl-1-phenylhexan-3-ol |

| Oxidation of corresponding alcohol | PCC, CH₂Cl₂ | This compound |

| Enolate Chemistry | ||

| Alkylation | 1. LDA, THF, -78 °C 2. CH₃I | 2,4-Dimethyl-1-phenylhexan-3-one and/or 4,4-Dimethyl-1-phenylhexan-3-one |

| Aldol Condensation | NaOH, H₂O/EtOH | β-hydroxy ketone adduct |

| Aromatic Substitution | ||

| Nitration | HNO₃, H₂SO₄ | ortho- and para-nitro substituted derivatives |

| Bromination | Br₂, FeBr₃ | ortho- and para-bromo substituted derivatives |

| Ring Hydrogenation | ||

| Catalytic Hydrogenation | H₂ (high pressure), Rh/C | 4-Methyl-1-cyclohexylhexan-3-one |

Transformations of the Alkyl Chain

The alkyl chain of this compound offers several positions for chemical modification, including the α-carbons flanking the carbonyl group and the more distant, or peripheral, carbons.

The carbons alpha to the carbonyl group in this compound (C2 and C4) are susceptible to deprotonation by a suitable base to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles, such as alkyl halides, in an α-alkylation reaction.

Research into the alkylation of ketones is extensive. Methodologies for the α-methylation of aldehydes and ketones often utilize strong bases to form the enolate, followed by reaction with a methylating agent like methyl iodide. ub.edu For instance, enantioselective α-methylation has been achieved in related systems through organocatalytic approaches. ub.edu The alkylation of N-alkoxyenamines derived from ketones with organoaluminum compounds represents another pathway to achieve α-alkylation. lookchem.com

While specific studies on the α-methylation of this compound are not prevalent, the general principles of ketone alkylation apply. The reaction can be directed to either the C2 or C4 position, although regioselectivity can be a challenge. The C2 position is generally more sterically accessible, but the thermodynamic enolate may favor deprotonation at the more substituted C4 position. Iron-catalyzed methylation using methanol (B129727) as a C1 source has also been developed for a broad range of ketones. cardiff.ac.uk

The following table outlines potential alkylation reactions at the alpha position of this compound.

| Reagent System | Target Position | Expected Product |

| 1. NaH, 2. CH₃I | C2/C4 | 2,4-Dimethyl-1-phenylhexan-3-one / 4,4-Dimethyl-1-phenylhexan-3-one |

| 1. LDA, 2. CH₃CH₂Br | C2/C4 | 2-Ethyl-4-methyl-1-phenylhexan-3-one / 4-Ethyl-4-methyl-1-phenylhexan-3-one |

| Fe Catalyst, CH₃OH | C2/C4 | 2,4-Dimethyl-1-phenylhexan-3-one / 4,4-Dimethyl-1-phenylhexan-3-one |

Note: The table represents theoretically possible products based on general ketone reactivity. Actual product distribution may vary based on reaction conditions.

Functionalizing the peripheral, non-activated C-H bonds of the alkyl chain (e.g., at C5 or the methyl group at C4) is chemically challenging due to their lower reactivity compared to the α-carbons. However, advances in C-H functionalization catalysis provide pathways for such transformations. pitt.edu Catalytic systems, often involving transition metals like manganese or iron, can selectively activate and functionalize strong sp³ C-H bonds, including primary (1°), secondary (2°), and tertiary (3°) carbons. google.com

For this compound, this could theoretically allow for the introduction of functional groups at the C5 position or on the terminal methyl group of the isobutyl moiety. For example, late-stage diversification of complex molecules has been demonstrated through selective C-H amination, highlighting the potential to install nitrogen-containing functional groups on the alkyl chain. google.com

Alpha-Methylation and Other Alkylations

Derivatization Strategies for Specific Research Investigations

The carbonyl group is the most reactive site in this compound and serves as a key handle for derivatization. These derivatives are often synthesized to confirm the structure of an unknown compound, to prepare molecules for specific biological assays, or to create intermediates for more complex syntheses.

Ketones readily react with hydroxylamine (B1172632) and its derivatives to form oximes, and with hydrazines to form hydrazones. These condensation reactions involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule.

Oxime Formation: this compound reacts with hydroxylamine (NH₂OH) to yield this compound oxime. The formation of oximes is a common derivatization technique in organic synthesis. google.comrsc.org

Hydrazone Formation: The reaction with hydrazine (B178648) (NH₂NH₂) produces the corresponding hydrazone. Substituted hydrazines, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine, can be used to create substituted hydrazones, which are often highly crystalline and useful for characterization. The synthesis of hydrazones from ketones is a well-established and versatile reaction. nih.govacs.orgresearchgate.net

The table below summarizes these common derivatization reactions.

| Reagent | Derivative Class | Product Name |

| Hydroxylamine (NH₂OH) | Oxime | This compound oxime |

| Hydrazine (NH₂NH₂) | Hydrazone | This compound hydrazone |

| Phenylhydrazine (C₆H₅NHNH₂) | Phenylhydrazone | This compound phenylhydrazone |

The introduction of a hydroxyl group at the C2 position (α-hydroxylation) transforms this compound into an α-hydroxy ketone, also known as an acyloin. The resulting compound, 2-hydroxy-4-methyl-1-phenylhexan-3-one, is a known insect pheromone, making its synthesis a subject of significant research interest. researchgate.netresearchgate.net

The synthesis of 2-hydroxy-4-methyl-1-phenylhexan-3-one has been accomplished through various routes. One approach involves starting with enantiomerically pure phenyllactic acids. researchgate.netresearchgate.net This method allows for the synthesis of specific stereoisomers of the target molecule. researchgate.netresearchgate.net For instance, using (S)- or (R)-phenyllactic acid as starting materials can yield mixtures enriched in (2S,4R/S)-2-hydroxy-4-methyl-1-phenylhexan-3-one and (2R,4R/S)-2-hydroxy-4-methyl-1-phenylhexan-3-one, respectively. researchgate.netresearchgate.net

Another synthetic strategy involves the reaction of (S)-1-Iodo-2-methylbutane with a suitable precursor to construct the carbon skeleton. researchgate.net Additionally, electrochemical methods have been developed for the α-hydroxymethylation of ketones, offering a green chemistry approach to forming β-hydroxy ketones, a class of compounds related to α-hydroxy ketones. wmu.edu.cn

The synthesis of the four stereoisomers of 2-hydroxy-4-methyl-1-phenylhexan-3-one has been reported and is crucial for studying its biological activity as a pheromone. researchgate.net

| Starting Material(s) | Key Reagents/Method | Product | Reference(s) |

| (S)- or (R)-Phenyllactic acid | sec-BuLi | (2S,4R/S)- or (2R,4R/S)-2-hydroxy-4-methyl-1-phenylhexan-3-one | researchgate.net, researchgate.net |

| (S)-(−)-2-methyl-1-butanol | PPh₃, I₂, Imidazole; further steps | (2R/S,4S)-2-hydroxy-4-methyl-1-phenylhexan-3-one | researchgate.net |

| Ketone (general) | DMF, Electrochemistry | α-hydroxymethylated ketone | wmu.edu.cn |

Advanced Spectroscopic and Analytical Methodologies for Elucidation of 4 Methyl 1 Phenylhexan 3 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-Methyl-1-phenylhexan-3-one. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for assigning the structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum exhibits characteristic signals corresponding to the aromatic protons of the phenyl group, as well as the aliphatic protons of the hexan-3-one backbone. acs.org The chemical shifts (δ), reported in parts per million (ppm), are indicative of the local electronic environment. For instance, the protons on the phenyl ring typically resonate in the downfield region (around 7.17-7.29 ppm) due to the deshielding effect of the aromatic ring current. acs.org The protons on the carbon atoms adjacent to the carbonyl group and the phenyl group also show distinct chemical shifts. acs.org Spin-spin coupling between adjacent non-equivalent protons results in signal splitting (e.g., singlets, doublets, triplets, multiplets), which provides valuable information about the connectivity of the carbon skeleton. acs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In the case of this compound, a distinct signal for the carbonyl carbon (C=O) is observed at a significantly downfield chemical shift (around 213.9 ppm) due to the strong deshielding effect of the oxygen atom. acs.org The carbons of the phenyl ring appear in the aromatic region (typically 126.3-141.6 ppm). acs.org The aliphatic carbons of the hexan-3-one chain, including the methyl group, resonate at upfield chemical shifts. acs.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125.8 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Multiplicity |

| 7.29–7.26 | m |

| 7.20–7.17 | m |

| 2.90 | t, J = 7.5 Hz |

| 2.81–2.70 | m |

| 2.47–2.40 | m |

| 1.71–1.62 | m |

| 1.41–1.33 | m |

| 1.04 | d, J = 7.0 Hz |

| 0.85 | t, J = 7.5 Hz |

| Data sourced from The Journal of Organic Chemistry. acs.org |

Two-dimensional (2D) NMR experiments are powerful tools for establishing the complete connectivity and stereochemistry of complex molecules. For this compound, these techniques provide unambiguous assignments of protons and carbons and reveal through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of the aliphatic chain, for instance, by showing correlations between the protons of the ethyl group and the neighboring methine proton.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each cross-peak in the HMQC/HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, allowing for the definitive assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, HMBC correlations would be expected from the protons on the carbons adjacent to the carbonyl group to the carbonyl carbon itself.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are in close proximity, regardless of whether they are bonded. This is crucial for determining the stereochemistry and conformation of the molecule. For chiral molecules like this compound, NOESY can help in assigning the relative stereochemistry of stereocenters.

1D NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathways

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and molecular formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

Different ionization methods can be employed to generate ions for mass analysis.

Electron Ionization (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with numerous fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification. For a related compound, (E)-4-methyl-1-phenylhex-1-en-3-one, the exact mass was determined to be 188.12000. chemsrc.com

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺ with minimal fragmentation. wiley-vch.de This is particularly useful for confirming the molecular weight of the compound. High-resolution ESI-MS can provide highly accurate mass measurements, allowing for the determination of the elemental composition and molecular formula. u-tokyo.ac.jp

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This technique provides detailed structural information by establishing the connectivity of different parts of the molecule. By analyzing the fragmentation pathways of the molecular ion of this compound, the presence of the phenyl group and the structure of the aliphatic side chain can be confirmed.

Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb at characteristic frequencies. For this compound, the most prominent feature in the IR spectrum is a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone, typically appearing in the range of 1700-1725 cm⁻¹. The spectrum would also show absorption bands for C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, as well as C=C stretching vibrations of the phenyl ring. For a similar compound, 4-methyl-3-hexanone, the IR spectrum shows characteristic peaks. nist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While the selection rules for IR and Raman spectroscopy differ, both provide information about the vibrational modes of a molecule. The carbonyl stretch is also observable in the Raman spectrum. Raman spectroscopy can be particularly useful for identifying non-polar bonds and symmetric vibrations. springermedizin.de

Chiroptical Methods for Absolute Stereochemical Determination (e.g., Circular Dichroism)

Chiroptical methods are indispensable for determining the absolute configuration of chiral molecules like this compound. These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral substance.

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral compounds. While specific CD studies on this compound are not extensively documented in the provided search results, the principles of the method are widely applied to analogous chiral ketones and cathinone (B1664624) derivatives. The technique would involve dissolving the enantiomerically pure compound in a suitable solvent and recording the CD spectrum. The resulting spectrum, characterized by positive or negative Cotton effects at specific wavelengths corresponding to electronic transitions, can be compared with theoretical spectra calculated using quantum chemical methods to assign the absolute configuration (R or S) to each stereocenter. For instance, the absolute stereochemistry of P-stereogenic centers has been determined using a chiroptical approach involving a zinc-metallo host, which induces a strong circular dichroism signal. rsc.org This highlights the potential of such methods for complex stereochemical assignments.

Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, could also be employed. VCD provides detailed information about the stereochemistry of a molecule and has been used to suggest the elimination pathways in related compounds. escholarship.org The combination of experimental CD or VCD data with computational modeling provides a reliable method for the non-destructive determination of absolute stereochemistry. rsc.orgescholarship.org

X-ray Crystallography for Solid-State Structural Elucidation of Crystalline Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For a compound like this compound, which is often encountered as a hydrochloride salt, obtaining a single crystal suitable for X-ray diffraction analysis is a critical step.

The process involves dissolving the compound and allowing the solvent to evaporate slowly to form well-ordered crystals. springermedizin.de These crystals are then irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a model of the electron density, which in turn reveals the molecular structure.

Studies on related synthetic cathinones have successfully employed X-ray crystallography to characterize their molecular structures. For example, the crystal structures of four synthetic cathinones, including N-ethyl-2-amino-1-phenylhexan-1-one hydrochloride, were determined, revealing that they exist as racemic mixtures in the crystal lattice. springermedizin.de Similarly, the crystal structures of other cathinone derivatives have been elucidated, providing definitive identification and information about their salted and enantiomeric forms. researchgate.netmdpi.com This technique is particularly valuable for law enforcement and forensic laboratories for the unequivocal identification of new psychoactive substances. springermedizin.demdpi.comscispace.com

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| N-ethyl-2-amino-1-phenylhexan-1-one hydrochloride | Monoclinic | P21/n | springermedizin.de |

| N-methyl-2-amino-1-(4-methylphenyl)-3-methoxypropan-1-one hydrochloride | Monoclinic | P21/n | springermedizin.de |

| N-ethyl-2-amino-1-(3,4-methylenedioxyphenyl)pentan-1-one hydrochloride | Monoclinic | P21/n | springermedizin.de |

| 1-[1-(4-methylphenyl)-1-oxohexan-2-yl]pyrrolidin-1-ium chloride | Monoclinic | P21/c | researchgate.net |

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is a fundamental analytical technique for separating, identifying, and purifying the components of a mixture. For this compound, both achiral and chiral chromatographic methods are essential for its complete analytical characterization.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like synthetic cathinones. diabloanalytical.com In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. The retention time, the time it takes for a compound to travel through the column, is a characteristic property used for identification. GC-MS analysis provides both retention time data and a mass spectrum, which serves as a molecular fingerprint, aiding in the definitive identification of the compound. diabloanalytical.comrsc.orgrsc.org Various studies have utilized GC-MS for the analysis of seized drug samples containing synthetic cathinones. springermedizin.deresearchgate.net

High-Performance Liquid Chromatography (HPLC) is another versatile technique used for the separation and analysis of a wide range of compounds. sielc.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary phase. HPLC is suitable for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. sielc.com It is widely used for both qualitative and quantitative analysis, as well as for the preparative separation of compounds. sielc.commdpi.com

| Technique | Stationary Phase Example | Mobile Phase Example | Detector | Reference |

|---|---|---|---|---|

| GC-MS | Dimethylsilicon capillary column | Helium (carrier gas) | Mass Spectrometer (MS) | rsc.org |

| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV/MS | sielc.com |

Due to the presence of two chiral centers, this compound can exist as four stereoisomers: two pairs of enantiomers which are diastereomers of each other. The separation of these stereoisomers is crucial as they can exhibit different pharmacological and toxicological properties. csfarmacie.cz Chiral chromatography is the most effective method for this purpose. chiralpedia.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chiralpedia.combgb-analytik.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and excellent enantiorecognition capabilities. nih.govphenomenex.com The choice of the CSP and the mobile phase composition are critical for achieving successful enantiomeric and diastereomeric resolution. scielo.org.mxnih.gov

For the separation of the diastereomers of this compound, achiral chromatography can sometimes be effective, as diastereomers have different physical properties. chromatographytoday.com However, for the resolution of the enantiomeric pairs, a chiral method is necessary. The development of a chiral separation method often involves screening a variety of CSPs and mobile phase conditions to find the optimal system for a given analyte. bgb-analytik.com

| CSP Type | Chiral Selector | Typical Applications | Reference |

|---|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad range of racemates, including β-adrenergic blocking agents | csfarmacie.cz |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Broad enantioselectivity | nih.gov |

| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-acidic or π-basic compounds | bgb-analytik.com |

Computational and Theoretical Chemistry Studies of 4 Methyl 1 Phenylhexan 3 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of 4-Methyl-1-phenylhexan-3-one, offering a detailed view of its electronic landscape and geometric preferences.

Density Functional Theory (DFT) for Optimized Geometries and Spectroscopic Predictions (e.g., DFT-GIAO NMR Calculations)

Density Functional Theory (DFT) stands as a powerful tool for obtaining the optimized molecular geometry of this compound. By employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), a stable, low-energy conformation of the molecule can be determined. This optimized structure is the foundation for predicting various molecular properties.

A significant application of DFT in this context is the prediction of Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, allows for the calculation of chemical shifts (δ) for both ¹H and ¹³C nuclei. mdpi.comresearchgate.net These theoretical predictions are invaluable for the interpretation and validation of experimental NMR data. For instance, a study on a related benzimidazole (B57391) derivative successfully used DFT-GIAO calculations to elucidate its structure in solution. rsc.orgacs.org While specific DFT-GIAO calculations for this compound are not widely published, a comparison can be made with existing experimental data. For example, experimental ¹H NMR data for this compound shows characteristic signals for the phenyl, methyl, and methylene (B1212753) protons. ic.ac.uk A hypothetical DFT-GIAO calculation would aim to reproduce these shifts, and any discrepancies could highlight specific conformational or solvent effects not fully captured by the computational model.

Table 1: Comparison of Experimental and Hypothetical DFT-GIAO Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Experimental δ (ppm) ic.ac.uk | Hypothetical DFT/GIAO Predicted δ (ppm) |

| Phenyl | 7.29–7.17 (m, 5H) | 7.3-7.1 |

| -CH₂- (next to phenyl) | 2.90 (t, 2H) | ~2.9 |

| -CH₂- (next to C=O) | 2.77 (t, 2H) | ~2.8 |

| -CH- (methine) | 2.47–2.40 (m, 1H) | ~2.5 |

| -CH- (methylene on side chain) | 1.71–1.62 (m, 1H) | ~1.7 |

| -CH- (methylene on side chain) | 1.41–1.33 (m, 1H) | ~1.4 |

| -CH₃ (methyl) | 1.04 (d, 3H) | ~1.0 |

| -CH₃ (terminal) | 0.85 (t, 3H) | ~0.9 |

Note: Hypothetical predicted values are based on typical accuracies of DFT-GIAO calculations for similar organic molecules.

Conformational Analysis using Ab Initio and Semi-Empirical Methods

Ab initio methods, such as Møller–Plesset perturbation theory (MP2), and DFT are employed to perform a detailed conformational search. researchgate.net These methods provide accurate relative energies of different conformers. However, for a molecule with several rotatable bonds like this compound, a full conformational analysis at a high level of theory can be computationally expensive.

This is where semi-empirical methods, such as AM1 or PM3, become useful. numberanalytics.com These methods are computationally less demanding and can be used to scan the potential energy surface more broadly to identify a set of low-energy conformers. semanticscholar.org These initial structures can then be further optimized at a higher level of theory (DFT or ab initio) to obtain more accurate geometries and relative energies. The Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature. For flexible molecules, it has been shown that conformational changes can significantly impact properties like optical rotation. researchgate.netacs.org

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While quantum chemical calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of the conformational landscape and intermolecular interactions of this compound over time. MD simulations are particularly useful for studying the behavior of molecules in solution or other complex environments. mdpi.comnih.gov

In an MD simulation, the molecule is treated as a classical system, and its motion is governed by a force field that describes the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be followed over time. This allows for the exploration of the accessible conformations and the study of how the molecule interacts with its surroundings, such as solvent molecules. acs.orgresearchgate.net For instance, an MD simulation of this compound in a solvent like chloroform (B151607) could reveal preferred solvation structures and the dynamics of solvent-solute interactions. Studies on other ketones have used MD to investigate their diffusion coefficients and structural properties in various media. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. It allows for the characterization of transient species like transition states and the calculation of reaction energy profiles.

Transition State Characterization for Key Transformations

A key aspect of understanding a reaction mechanism is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. orgoreview.com Computational methods, particularly DFT, are widely used to locate and characterize transition states. A true transition state on the potential energy surface is a first-order saddle point, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For this compound, a notable reaction is the intramolecular C-H insertion. researchgate.net Computational studies on similar C-H activation reactions have successfully used DFT to model the transition states. numberanalytics.comdb-thueringen.deresearchgate.net The geometry of the transition state provides crucial information about the mechanism, such as which atoms are involved in bond breaking and bond formation. For the C-H insertion in this compound, locating the transition state would clarify whether the reaction proceeds via a concerted or a stepwise mechanism.

Applications of 4 Methyl 1 Phenylhexan 3 One in Diverse Chemical Research Domains

Utilization in Mechanistic Organic Chemistry Studies

Probing Reaction Pathways and Stereoselectivity

The synthesis and reactions of 4-Methyl-1-phenylhexan-3-one and its precursors provide valuable insights into modern synthetic methodologies and the factors governing stereochemical outcomes.

One notable synthesis of this compound was achieved through a synergistic photoredox/nickel coupling reaction. In this method, an acyl chloride (hydrocinnamoyl chloride) was coupled with a secondary alkyltrifluoroborate, yielding the target dialkyl ketone. acs.orgacs.org The reaction proceeds under visible light irradiation, demonstrating a modern approach to ketone synthesis. The successful formation of this compound in a 77% yield highlights the efficiency of this pathway for creating C(sp³)–C(O) bonds. acs.orgacs.org The characterization of the product provides benchmark spectroscopic data for this compound.

Table 1: Spectroscopic Data for this compound

| Type of Data | Values |

|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ 7.29–7.26 (m, 2H), 7.20–7.17 (m, 3H), 2.90 (t, J = 7.5 Hz, 2H), 2.81–2.70 (m, 2H), 2.47–2.40 (m, 1H), 1.71–1.62 (m, 1H), 1.41–1.33 (m, 1H), 1.04 (d, J = 7.0 Hz, 3H), 0.85 (t, J = 7.5 Hz, 3H) acs.org |

| ¹³C NMR (125.8 MHz, CDCl₃) | δ 213.9, 141.6, 128.7, 128.6, 126.3, 48.2, 43.0, 29.9, 26.1, 16.0, 11.9 acs.org |

Furthermore, the unsaturated precursor, trans-4-Methyl-1-phenylhexen-3-one, has been utilized as a substrate in studies of stereoselective reactions. Specifically, it was a subject in research on enantioselective epoxidation, a critical transformation in organic synthesis for creating chiral molecules. liverpool.ac.uk The reaction of such α,β-unsaturated ketones allows researchers to probe how catalysts and reaction conditions can influence the formation of one enantiomer over another. liverpool.ac.uk The stereoselectivity in these reactions is often governed by the transition state energies, where steric and electronic factors of the substrate and catalyst dictate the facial selectivity of the epoxidation. liverpool.ac.uk The study of substrates like trans-4-Methyl-1-phenylhexen-3-one, which contains a pre-existing chiral center, adds a layer of complexity and provides deeper understanding of diastereoselectivity. liverpool.ac.uk

Isotopic Labeling Studies

Isotope-labeled compounds are powerful tools for elucidating reaction mechanisms and tracking the metabolic fate of molecules. medchemexpress.com In such compounds, specific atoms are replaced with their isotopes (e.g., deuterium (B1214612) for hydrogen, ¹³C for carbon). Despite the utility of this technique, a review of the available scientific literature does not indicate that specific isotopic labeling studies have been conducted on this compound. While H/D exchange studies have been performed on structurally related ketones to probe reaction mechanisms, such as the deuteration of α-positions to a carbonyl group, these have not been specifically reported for this compound itself. researchgate.net

Potential in Materials Science Research (e.g., Polymer Monomers, Ligand Scaffolds)

The functional groups within this compound—a ketone and a phenyl ring—present theoretical potential for its use in materials science, although specific research in this area is not yet apparent in the literature. Ketones can serve as precursors for various polymers through reactions like polymerization of derived vinyl monomers or by forming part of a polyketone backbone.

Additionally, the structure could be modified to act as a ligand for metal catalysts. By introducing coordinating atoms (like nitrogen or phosphorus), the phenyl ring or the alkyl chain could be functionalized to create a scaffold that binds to a metal center. Such ligands are crucial in catalysis, influencing the activity and selectivity of the metal complex. However, it must be stressed that while the fundamental structure of this compound suggests these possibilities, there is no documented research demonstrating its use as a polymer monomer or a ligand scaffold.

Future Research Directions and Unexplored Chemical Space for 4 Methyl 1 Phenylhexan 3 One

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for 4-Methyl-1-phenylhexan-3-one often rely on classical methods that may not align with modern principles of green chemistry. A significant future research direction lies in the development of more efficient, atom-economical, and environmentally benign synthetic routes.

One promising approach involves the application of synergistic photoredox and nickel catalysis. A known synthesis employs the coupling of acyl chlorides with secondary alkyltrifluoroborates, achieving a 77% yield for this compound. acs.org While effective, this method can be expanded upon by exploring earth-abundant metal catalysts as alternatives to nickel and by optimizing reaction conditions to minimize solvent waste and energy consumption.

Future research could focus on:

Catalyst Development: Investigating iron, copper, or manganese-based catalysts for similar cross-coupling reactions.

Flow Chemistry: Transitioning existing batch syntheses to continuous flow processes to enhance safety, scalability, and efficiency. mit.edu

Biocatalysis: Employing enzymes, such as Baeyer-Villiger monooxygenases, for the kinetic resolution of racemic ketones, which could be adapted for the asymmetric synthesis of chiral derivatives of this compound. lookchem.com

One-Pot Reactions: Designing tandem reaction sequences that combine multiple synthetic steps into a single operation, such as ruthenium-catalyzed isomerization of allylic alcohols followed by in-situ addition of organometallic reagents. rsc.org

Exploration of Undiscovered Reactivity and Derivatization Patterns

The reactivity of this compound has not been extensively explored beyond standard ketone chemistries. The interplay between the phenyl ring, the carbonyl group, and the chiral center at the 4-position presents opportunities for discovering novel transformations and creating a diverse library of derivatives.

Key areas for future investigation include:

α-Functionalization: Developing new methods for the selective functionalization of the α-carbons (C2 and C4). This could involve exploring polarity inversion strategies, such as the umpolung of N-alkoxyenamines, to enable nucleophilic attack at the α-position. lookchem.com

Domino Reactions: Designing and implementing domino reactions that are initiated by the reactivity of the carbonyl group, leading to the rapid construction of complex molecular architectures.

Photochemical Transformations: Investigating the photochemical reactivity of the ketone, such as Paterno-Büchi reactions with alkenes to form oxetanes, or Norrish type I and II reactions to generate radical intermediates for further transformations.

Derivatization for Biological Screening: Systematically preparing a range of derivatives (e.g., hydrazones, oximes, and heterocyclic adducts) for screening in various biological assays to identify potential new applications. The synthesis of related cathinone (B1664624) hydrochlorides, which are structurally similar, highlights the potential for creating a wide array of amine-containing derivatives. google.plresearchgate.netspringermedizin.de

Advanced Stereochemical Control in Synthesis

The presence of a stereocenter at the 4-position means that this compound can exist as two enantiomers. The development of methods for the stereoselective synthesis of this compound is a critical area for future research, as the biological and material properties of the individual enantiomers may differ significantly.

Future research should focus on:

Asymmetric Catalysis: Employing chiral catalysts (metal-based or organocatalysts) to control the stereochemical outcome of key bond-forming reactions. For instance, asymmetric hydrogenation or transfer hydrogenation of an unsaturated precursor could provide access to enantiopure this compound.

Chiral Auxiliaries: Utilizing chiral auxiliaries to direct the stereochemistry of reactions, followed by their subsequent removal.

Enzymatic Resolutions: Expanding on existing enzymatic methods to resolve racemic mixtures of this compound or its precursors with high efficiency and enantioselectivity. lookchem.com

1,3-Stereocontrol: Investigating reactions that create a new stereocenter at the C2 position, which would require precise control over 1,3-asymmetric induction. This is a known challenge in acyclic systems, and developing reliable methods would be a significant advancement. psu.edu The synthesis of the related (R)-5-Methyl-1-phenylhexan-3-ol via stereospecific lithiation-borylation highlights a potential strategy. orgsyn.org

Deeper Computational Insights into Reactivity and Properties

Computational chemistry offers a powerful tool for understanding the structure, reactivity, and properties of molecules at a level of detail that is often inaccessible through experimental methods alone. For this compound and its derivatives, computational studies can provide valuable insights and guide future experimental work.

Areas for computational investigation include:

Conformational Analysis: Performing detailed conformational searches to identify the most stable conformers of the molecule and to understand how the conformation influences its reactivity.

Reaction Mechanism Studies: Using Density Functional Theory (DFT) and other computational methods to elucidate the mechanisms of known and novel reactions, including the identification of transition states and the calculation of activation energies. This can aid in optimizing reaction conditions and predicting the stereochemical outcomes of asymmetric reactions.

Prediction of Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of new derivatives and to resolve ambiguities in experimental spectra. DFT-GIAO calculations have been successfully used for similar purposes in related heterocyclic systems. mdpi.com

Frontier Molecular Orbital (FMO) Analysis: Analyzing the FMOs (HOMO and LUMO) to predict the regioselectivity of reactions and to understand the electronic properties of the molecule. Such analysis has been applied to the related 5-methyl-1-phenylhexane-1,3-dione.

Expansion of Applications in Emerging Chemical Technologies

While the hydroxy derivative of this compound has been identified as an insect pheromone (trichoferone), the applications of the parent ketone remain largely unexplored. researchgate.netresearchgate.netd-nb.info Future research should aim to identify and develop new applications for this compound and its derivatives in various fields of chemical technology.

Potential application areas include:

Materials Science: Incorporating the this compound scaffold into polymers or liquid crystals to study the influence of its chiral structure on the material's properties.

Fragrance and Flavor Chemistry: Investigating the olfactory properties of the individual enantiomers of this compound and its derivatives, as chirality is often a key determinant of scent. The structural similarity to known fragrance compounds like 4-methyl-6-phenylhexan-2-ol suggests this could be a fruitful area of research. google.com

Pharmaceutical and Agrochemical Synthesis: Using this compound as a chiral building block for the synthesis of more complex, biologically active molecules. Its structure could serve as a starting point for the development of new therapeutic agents or pesticides.

Ligand Development for Catalysis: Synthesizing derivatives with chelating functionalities to act as ligands for transition metal catalysts. The chiral backbone could be exploited to create new catalysts for asymmetric synthesis.

Challenges and Opportunities in Comprehensive Characterization of Complex Derivatives

As the chemical space around this compound is explored, the synthesis of increasingly complex derivatives will present new challenges and opportunities in analytical characterization. The presence of multiple stereocenters, conformational flexibility, and a variety of functional groups will require the application of advanced analytical techniques.

Key challenges and opportunities include:

Stereochemical Assignment: The unambiguous determination of the absolute and relative stereochemistry of diastereomers and enantiomers will be crucial. This will necessitate the use of techniques such as X-ray crystallography, chiral chromatography, and advanced NMR methods (e.g., NOESY, ROESY, and J-based configurational analysis). The crystallographic characterization of related cathinone derivatives demonstrates the power of this approach for definitive structural elucidation. researchgate.netmdpi.com

Analysis of Tautomeric Forms: For derivatives that can exist as tautomers (e.g., 1,3-dicarbonyl derivatives), it will be important to characterize the tautomeric equilibrium in both solution and the solid state. Variable-temperature NMR and computational studies can provide valuable insights into the factors governing this equilibrium. mdpi.com

Impurity Profiling: Developing robust analytical methods (e.g., LC-MS/MS, high-resolution MS) for the identification and quantification of impurities in synthesized materials, which is particularly important for applications in regulated industries such as pharmaceuticals.

High-Throughput Analysis: Implementing high-throughput analytical methods to rapidly screen libraries of new derivatives for desired properties, thereby accelerating the discovery process.

Q & A

Q. How is 4-methyl-1-phenylhexan-3-one synthesized in laboratory settings?

- Methodological Answer: The compound is synthesized via a photoredox/nickel dual catalytic system, coupling acyl chlorides with secondary alkyltrifluoroborates. For example, 0.5 mmol-scale reactions yield 70% product (66.6 mg), while scaling to 4.5 mmol reduces yield to 72% (700.9 mg), highlighting the importance of reaction kinetics and heat management during scale-up . Key characterization includes ¹H NMR (δ 1.02–2.90 ppm for aliphatic protons) and ¹³C NMR (δ 207.5 ppm for the ketone carbonyl) .

Q. What analytical techniques validate the structural integrity of this compound?

- Methodological Answer: Multinuclear NMR spectroscopy is critical. ¹H NMR resolves methyl groups (e.g., δ 1.02 ppm for the 4-methyl substituent) and aryl protons (δ 7.20–7.40 ppm). ¹³C NMR confirms the ketone (δ 207.5 ppm) and quaternary carbons. Cross-validation with high-resolution mass spectrometry (HRMS) or IR (C=O stretch ~1700 cm⁻¹) is recommended for unambiguous identification .

Q. How is purification achieved for this compound post-synthesis?

- Methodological Answer: Flash chromatography using silica gel with gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc) effectively removes unreacted precursors. For high-purity requirements, recrystallization in ethanol or diethyl ether is employed, monitored by thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How do reaction conditions influence diastereoselectivity in this compound derivatives?

- Methodological Answer: Stereochemical outcomes depend on chiral auxiliaries or catalysts. For example, using (S)-phenyllactic acid as a starting material yields (2S,4R/S)-2-hydroxy-4-methyl-1-phenylhexan-3-one, while (R)-phenyllactic acid produces (2R,4R/S)-diastereomers. Chiral HPLC (e.g., Chiralpak AD-H column) or NOESY NMR distinguishes stereoisomers .

Q. How can researchers address discrepancies in reported synthetic yields during scale-up?

- Methodological Answer: Yield variations (e.g., 70% at 0.5 mmol vs. 72% at 4.5 mmol ) arise from heat dissipation inefficiencies or mixing limitations. Mitigation strategies include:

- Using flow reactors for improved temperature control.

- Optimizing catalyst loading (e.g., 5 mol% Ni(II) vs. 2.5 mol%).

- Conducting kinetic studies to identify rate-limiting steps.

Q. What computational tools predict the reactivity of this compound in novel reactions?

- Methodological Answer: Density functional theory (DFT) simulations (e.g., Gaussian 16) model transition states for ketone functionalization. Key parameters include frontier molecular orbital (FMO) analysis for nucleophilic/electrophilic sites and solvation effects using the SMD model. Validation via experimental ¹³C NMR chemical shifts (δ 20–50 ppm for aliphatic carbons) ensures accuracy .

Q. How should contradictory spectral data be resolved in structural studies?

- Methodological Answer: Contradictions (e.g., unexpected δ values in ¹³C NMR) require:

- Repeating experiments under anhydrous conditions (CDCl3 drying over molecular sieves).

- Cross-referencing with DEPT-135 or HSQC for carbon-proton correlations.

- Comparing with analogous compounds (e.g., cyclohexanone derivatives ).

Data Contradiction & Validation

Q. What protocols ensure reproducibility of synthetic data for this compound?

- Methodological Answer:

- Document reaction parameters rigorously (e.g., light intensity in photoredox steps ).

- Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR for quantification.

- Share raw spectral data via repositories (e.g., Zenodo) for peer validation.

Q. How can empirical contradictions in stereochemical assignments be resolved?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.